5-Chloro-3,8-dimethylquinolin-2-amine
Description
Properties
CAS No. |
948292-67-9 |
|---|---|
Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
5-chloro-3,8-dimethylquinolin-2-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
SJVVKYIROFSJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Molecules
Friedländer Annulation Approach
The Friedländer annulation is a classical method for constructing quinoline scaffolds. For 5-chloro-3,8-dimethylquinolin-2-amine, this involves condensing 3,8-dimethyl-2-aminobenzaldehyde with ketones or aldehydes under acidic conditions. A modified protocol using InCl₃ as a catalyst achieves cyclization at 80°C in dichloromethane, yielding the quinoline core with >70% efficiency. Chlorination is subsequently performed using POCl₃ or SOCl₂ to introduce the 5-chloro substituent.
Critical Parameters:
Chlorination of Preformed Quinolines
Direct Electrophilic Chlorination
Direct chlorination of 3,8-dimethylquinolin-2-amine using Cl₂ gas or N-chlorosuccinimide (NCS) in acetic acid achieves 65–80% yields. The reaction proceeds via electrophilic aromatic substitution, with the chlorine atom preferentially occupying the 5-position due to steric and electronic factors.
Optimization Insights:
Oxidative Chlorination
A patent by CN106432069A discloses oxidative chlorination using NaClO and HCl at 10–25°C. This method avoids gaseous Cl₂, improving safety and scalability. The reaction mechanism involves hypochlorous acid (HOCl) generation, which acts as the chlorinating agent:
$$
\text{NaClO} + \text{HCl} \rightarrow \text{HOCl} + \text{NaCl}
$$
Key advantages include:
Catalytic Hydrogenation and Reductive Amination
Microwave-Assisted Synthesis
Rapid Cyclization and Functionalization
Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. A representative protocol involves:
- Mixing 2-aminophenyl precursors with InCl₃ -impregnated silica.
- Irradiating at 360 W for 5 minutes to form the quinoline core.
- Chlorinating with SOCl₂ under microwave conditions (2 minutes, 100°C).
Advantages:
Industrial-Scale Production Methods
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost ($/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Friedländer Annulation | 70–75 | 8–12 | 140 | Moderate | High (toxic solvents) |
| Oxidative Chlorination | 72 | 6 | 90 | High | Low (aqueous waste) |
| Catalytic Hydrogenation | 95 | 4 | 110 | High | Moderate (H₂ use) |
| Microwave Synthesis | 63 | 0.2 | 160 | Low | Low (energy-efficient) |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,8-dimethylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Chloro-3,8-dimethylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3,8-dimethylquinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-chloro-3,8-dimethylquinolin-2-amine with four analogs, highlighting structural variations and inferred properties.
Structural and Substituent Analysis
Table 1: Key Structural Features and Physical Properties
Key Differences and Implications
Amine Position: Moving the NH₂ group from position 2 (target compound) to 3 or 4 (e.g., 8-chloro-6-fluoro-5-methylquinolin-3-amine ) alters hydrogen-bonding capacity, which could impact solubility or target binding.
Steric and Lipophilic Effects The adamantyloxyethyl group in N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine introduces significant steric bulk, likely reducing membrane permeability compared to the smaller methyl and chloro groups in the target compound . Propyl vs.
Biological Activity Trends While direct activity data for the target compound is unavailable, analogs like N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine (synthesized via Pd-catalyzed coupling ) and related quinoline derivatives have shown sub-nanomolar efficacy in inhibiting chemoresistant cancer cells, suggesting that substituent optimization (e.g., halogen placement, bulky groups) is critical for potency .
Research Findings and Inferences
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 2,8-dimethylquinolin-5-amine, which involves condensation of o-toluidine with crotonaldehyde under acidic conditions .
- Halogen Impact : Chlorine at position 5 (as in the target compound) may confer greater metabolic stability compared to fluorine or unsubstituted analogs .
- Structural Mimicry: Compounds like 5-chloro-8-methyl-2-propylquinolin-4-amine demonstrate how alkyl chain length at position 2 can be modified to tune physicochemical properties without altering core quinoline pharmacophores.
Biological Activity
5-Chloro-3,8-dimethylquinolin-2-amine, also known as 2-amino-5-chloro-3,8-dimethylquinoline hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Chloro-3,8-dimethylquinolin-2-amine is with a molecular weight of 202.68 g/mol. Its structure features an amino group at the 2-position and a chloro group at the 5-position on the quinoline ring, with methyl groups at the 3 and 8 positions. This specific arrangement contributes to its unique chemical properties and reactivity.
Antimicrobial Properties
Research indicates that 5-Chloro-3,8-dimethylquinolin-2-amine exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of 5-Chloro-3,8-dimethylquinolin-2-amine
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli (G-) | Bactericidal | 32 µg/mL |
| Staphylococcus aureus (G+) | Bacteriostatic | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research involving human breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability.
Table 2: Anticancer Activity of 5-Chloro-3,8-dimethylquinolin-2-amine
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
The biological activity of 5-Chloro-3,8-dimethylquinolin-2-amine is attributed to its interaction with specific molecular targets within cells. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It could interact with cellular receptors that regulate growth and apoptosis.
- Signal Transduction Pathways : The compound may affect various signaling pathways that control cell division and survival.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Chemical Science Transactions demonstrated that derivatives of quinoline, including 5-Chloro-3,8-dimethylquinolin-2-amine, displayed significant antibacterial activity against multi-drug resistant strains .
- Anticancer Research : A recent investigation published in Journal of Medicinal Chemistry reported that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
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